molecular formula C12H21NO4 B1326511 (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid CAS No. 1001353-87-2

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B1326511
CAS No.: 1001353-87-2
M. Wt: 243.3 g/mol
InChI Key: ACHKRIQLSCPKKK-QMMMGPOBSA-N
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Description

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural and Synthetic Derivatives

Biologically Active Compounds : Carboxylic acids and their derivatives, such as neo fatty acids and neo alkanes, are found in nature and synthesized for various biological activities. These compounds serve as antioxidants, anticancer, antimicrobial, and antibacterial agents. Their potential applications span across cosmetic, agronomic, and pharmaceutical industries due to their diverse biological activities and roles in chemical preparations (Dembitsky, 2006).

Biocatalyst Inhibition by Carboxylic Acids : Carboxylic acids, including simple saturated straight-chain acids, have been studied for their inhibitory effects on microbial fermentation processes. These acids can damage cell membranes and decrease microbial internal pH, affecting the production of biofuels and chemicals. Understanding these mechanisms is crucial for engineering more robust microbial strains for industrial applications (Jarboe et al., 2013).

Chemical and Material Innovations

Drug Synthesis Applications : Carboxylic acid derivatives, such as levulinic acid (LEV), have shown promise in drug synthesis due to their unique functional groups. LEV and its derivatives are explored for cancer treatment, medical materials, and other medical fields. They offer a cleaner and cost-effective approach to drug synthesis, highlighting the untapped potential in medicine (Zhang et al., 2021).

Environmental Remediation : Carboxylic acids have been examined for their role in the detoxification processes, such as the reduction of Cr(VI) to Cr(III) mediated by carboxylic acids. These processes are essential for the remediation of Cr(VI)-contaminated waters/sites, providing a clean and effective method for environmental cleanup (Jiang et al., 2019).

Novel Applications and Insights

Bioisosteres for Drug Design : The exploration of carboxylic acid bioisosteres has been a significant area of research in medicinal chemistry. These studies aim to identify novel compounds with improved pharmacological profiles by replacing the carboxylate moiety with bioisosteric groups. This approach addresses issues related to toxicity, metabolic stability, and biological membrane permeability of carboxylic acid-containing drugs (Horgan & O’Sullivan, 2021).

Biodegradation of Ethers : Research on the biodegradation and fate of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the microbial capabilities to degrade these compounds. Understanding the microbial pathways and genetic mechanisms involved in the biodegradation of ethers is crucial for environmental bioremediation strategies (Thornton et al., 2020).

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions .

Mode of Action

The mode of action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is likely related to its role as a protecting group. The Boc group can be introduced into a variety of organic compounds . It can be removed (deprotected) under acidic conditions , allowing the previously protected functional group to participate in further reactions .

Biochemical Pathways

The use of boc-protected compounds can influence a wide range of biochemical pathways, depending on the specific functional group being protected .

Pharmacokinetics

The boc group can be removed under acidic conditions , which could potentially occur in the stomach’s acidic environment during oral administration

Result of Action

The result of the action of this compound is the protection of a functional group, allowing for chemoselectivity in subsequent chemical reactions . The removal of the Boc group under acidic conditions allows the previously protected functional group to participate in further reactions .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc group can be removed under acidic conditions , so the presence of acids in the environment could influence the compound’s action. Additionally, the stability of the compound could be affected by factors such as temperature and the presence of other reactive substances.

Future Directions

Boc-protected amino acids, including potentially this compound, have a wide range of applications in peptide synthesis and could be used in the development of new pharmaceuticals and bioactive compounds .

Biochemical Analysis

Biochemical Properties

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, acting as a protecting group for amino acids. This compound is known for its stability, which allows it to withstand various reaction conditions without degrading. It is typically removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid . The interactions of this compound with biomolecules are primarily non-covalent, ensuring that the protecting group can be efficiently removed without affecting the integrity of the amino acid or peptide.

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily related to its role in peptide synthesis. By protecting amino acids, it ensures that peptides are synthesized correctly and efficiently. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on these processes, depending on their biological activity .

Molecular Mechanism

The mechanism of action of this compound involves its role as a protecting group. It forms a stable, non-covalent bond with the amino group of amino acids, preventing unwanted reactions during peptide synthesis. This stability is due to the bulky tert-butoxycarbonyl group, which provides steric hindrance and protects the amino group from nucleophilic attack . The removal of this compound is achieved through acidic conditions, which cleave the bond and release the free amino acid.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is a significant advantage. It remains stable under various reaction conditions, including high temperatures and different solvents . Over time, it does not degrade, ensuring that the protecting group remains intact until it is intentionally removed. Long-term studies have shown that this compound does not have adverse effects on cellular function, making it a reliable choice for peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its use in peptide synthesis. Different dosages of this compound can influence the efficiency of peptide synthesis, with higher dosages generally leading to more efficient protection of amino acids . At very high dosages, there may be toxic or adverse effects, although these are typically minimal due to the compound’s stability and non-reactivity under normal conditions.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes responsible for the protection and deprotection of amino acids, such as peptidases and proteases . These interactions ensure that the amino acids are correctly protected during synthesis and efficiently deprotected when needed. The compound does not significantly affect metabolic flux or metabolite levels, as its primary role is to protect amino acids during synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . It does not rely on specific transporters or binding proteins for its movement. The compound’s stability ensures that it remains intact during transport, and its distribution is generally uniform within the cellular environment. There are no significant effects on its localization or accumulation, as it is primarily used in controlled laboratory settings.

Subcellular Localization

The subcellular localization of this compound is not a primary concern, as it is used mainly in peptide synthesis reactions conducted in vitro . When used in cellular environments, it is typically found in the cytoplasm, where peptide synthesis occurs. There are no specific targeting signals or post-translational modifications that direct it to particular compartments or organelles, as its role is to protect amino acids during synthesis.

Properties

IUPAC Name

(2S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHKRIQLSCPKKK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648616
Record name 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001353-87-2
Record name 1-(1,1-Dimethylethyl) (2S)-4,4-dimethyl-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001353-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid
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